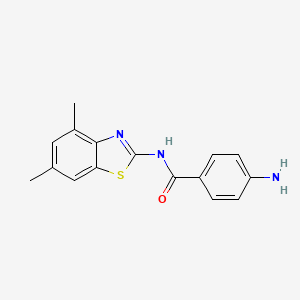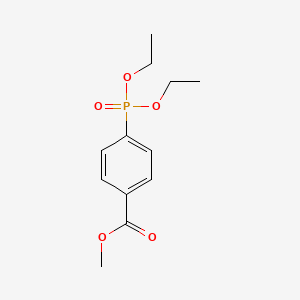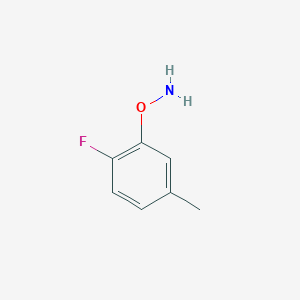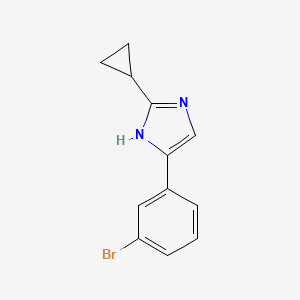
I+/--Hydroxy-5-methyl-2-furanacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD15145922 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of MFCD15145922 involves several steps, including the use of specific reagents and conditions. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.
Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then further processed.
Final Product: The intermediates undergo additional reactions, such as purification and crystallization, to yield the final product, MFCD15145922.
Industrial production methods for MFCD15145922 are designed to be efficient and scalable. These methods often involve large-scale reactors and continuous processing techniques to ensure high yield and purity.
Chemical Reactions Analysis
MFCD15145922 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD15145922 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: MFCD15145922 is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of MFCD15145922 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Properties
CAS No. |
956754-20-4 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-hydroxy-2-(5-methylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C7H8O4/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10) |
InChI Key |
FGNOKZZROZEXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)



![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)




